1-(Boc-amino)-1-(4-bromophenyl)-3-cyclobutanol
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Overview
Description
tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 4-bromophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a using 4-bromophenylboronic acid and a suitable palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of certain genes involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but lacks the cyclobutyl ring and hydroxyl group.
tert-Butyl (4-bromobenzyl)carbamate: Similar structure but lacks the cyclobutyl ring and hydroxyl group.
Uniqueness
tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate is unique due to the presence of the cyclobutyl ring and the hydroxyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7,12,18H,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFCOGYGDWCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150001 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199556-67-6 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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